molecular formula C6H5ClN2O B8058960 3-Chloro-6-methylpyrazine-2-carbaldehyde

3-Chloro-6-methylpyrazine-2-carbaldehyde

Cat. No.: B8058960
M. Wt: 156.57 g/mol
InChI Key: ULINERRSSYTPNH-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazine-2-carbaldehyde is an organic compound with the molecular formula C6H5ClN2O It is a derivative of pyrazine, characterized by the presence of a chloro group at the third position, a methyl group at the sixth position, and an aldehyde group at the second position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylpyrazine-2-carbaldehyde typically involves the chlorination of 6-methylpyrazine-2-carbaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is usually carried out under reflux conditions, where 6-methylpyrazine-2-carbaldehyde is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the third position of the pyrazine ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is common. Additionally, catalytic methods may be employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-methylpyrazine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 3-Chloro-6-methylpyrazine-2-carboxylic acid.

    Reduction: 3-Chloro-6-methylpyrazine-2-methanol.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-6-methylpyrazine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyrazine-2-carbaldehyde depends on its application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde and chloro groups, which can participate in various chemical reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methylpyrazine-2-carbaldehyde: Similar structure but with the chloro and methyl groups swapped.

    3-Methylpyrazine-2-carbaldehyde: Lacks the chloro group.

    3-Chloropyrazine-2-carbaldehyde: Lacks the methyl group.

Uniqueness

3-Chloro-6-methylpyrazine-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it particularly useful in the synthesis of compounds that require precise structural features for their activity.

Properties

IUPAC Name

3-chloro-6-methylpyrazine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c1-4-2-8-6(7)5(3-10)9-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULINERRSSYTPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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